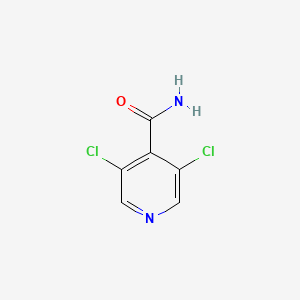

3,5-Dichloroisonicotinamide

Overview

Description

3,5-Dichloroisonicotinamide is a chemical compound with the CAS number 70593-51-0 . It is used as a building block in various chemical syntheses .

Molecular Structure Analysis

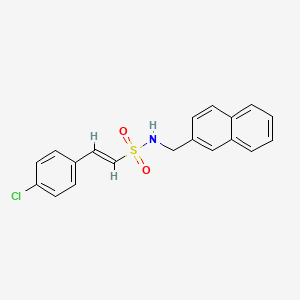

The molecular structure of 3,5-Dichloroisonicotinamide consists of a pyridine ring with two chlorine atoms and an amide group . The IUPAC name for this compound is 3,5-dichloroisonicotinamide . The InChI code is 1S/C6H4Cl2N2O/c7-3-1-10-2-4 (8)5 (3)6 (9)11/h1-2H, (H2,9,11) .Physical And Chemical Properties Analysis

3,5-Dichloroisonicotinamide is a solid at room temperature . It has a molecular weight of 191.02 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

Chromogenic Detection System in Clinical Chemistry

Fossati et al. (2010) developed a chromogenic detection system incorporating 3,5-dichloroisonicotinamide for assaying uric acid in biological fluids. This system offered a reliable, simple, and rapid method suitable for manual or automated procedures, significantly advancing clinical chemistry practices (Fossati & Prencipe, 2010).

Environmental and Agricultural Chemistry

In environmental and agricultural chemistry, 3,5-dichloroisonicotinamide is significant in the context of pesticides and fungicides. A study by Zober et al. (1995) on the health effects of exposure to vinclozolin, a fungicide containing a 3,5-dichloroaniline moiety, reveals the importance of monitoring such compounds for potential health impacts (Zober et al., 1995).

Bioremediation and Environmental Science

Kuhn and Suflita (1989) found that chloroaniline compounds, including 3,5-dichloroaniline, can be biologically dehalogenated in polluted aquifers under methanogenic conditions. This discovery suggests novel approaches for bioremediation in environments contaminated with these chemicals (Kuhn & Suflita, 1989).

Wastewater Treatment

Kobetičová et al. (2015) explored the efficiency of alternative low-cost adsorbents for removing 3,5-dichlorophenol from wastewater. Their research highlights the potential of using waste materials for environmental remediation and wastewater treatment (Kobetičová et al., 2015).

Agricultural Development

Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, to develop novel natural-product-based herbicides. Their study demonstrates the potential of compounds related to 3,5-dichloroisonicotinamide in creating effective herbicides against certain weeds (Yu et al., 2021).

Pharmaceutical Research

In the realm of pharmaceutical research, 3,5-dichloroisonicotinamide-related compounds have been studied for various therapeutic applications. For example, Jethmalani et al. (1996) examined compounds biologically important as herbicidal, pesticidal, or fungicidal agents, highlighting the diverse applications of these chemicals in pharmaceuticals (Jethmalani et al., 1996).

Dermatology and Cosmetic Applications

Wohlrab and Kreft (2014) discussed the use of niacinamide, an amide of vitamin B3, which is related to nicotinic acid compounds like 3,5-dichloroisonicotinamide. Their research showcases its use in dermatology and cosmetics for its various biological effects (Wohlrab & Kreft, 2014).

Food Chemistry

In food chemistry, compounds related to 3,5-dichloroisonicotinamide have been explored for their impact on food safety and quality. Jędrkiewicz et al. (2016) reviewed the knowledge on 3-MCPD, a food contaminant, including its formation, occurrence, and toxicological aspects, highlighting the significance of such compounds in food science (Jędrkiewicz et al., 2016).

Environmental Microbiology

Kimura et al. (2016) investigated the effects of 3,5-dichlorophenol on microbial community dynamics in activated sludge, revealing insights into environmental microbiology and the potential impact of such compounds on microbial ecosystems (Kimura et al., 2016).

Safety And Hazards

The safety information for 3,5-Dichloroisonicotinamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

3,5-dichloropyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQHSBXCQUJESR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloroisonicotinamide | |

Synthesis routes and methods

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2795374.png)

![2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2795376.png)

![4-chloro-N-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2795377.png)

![1-(3-chlorophenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2795383.png)

![Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2795384.png)

![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B2795388.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2795390.png)

![2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2795392.png)